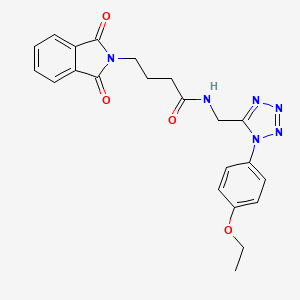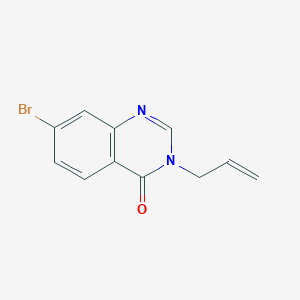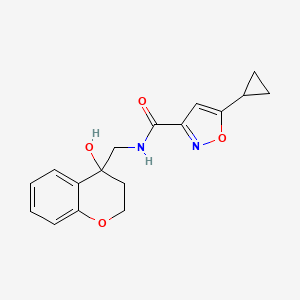![molecular formula C22H26N2O4 B2524672 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide CAS No. 921525-81-7](/img/structure/B2524672.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the functionalization of aromatic systems. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves reacting an acid chloride or carboxylic acid with an amino alcohol, as described in the first paper . This suggests that the target compound could potentially be synthesized through similar amide bond-forming reactions, possibly involving a multi-step synthesis that includes the formation of the tetrahydrobenzo[b][1,4]oxazepin ring system followed by the attachment of the 3-methoxybenzamide moiety.
Molecular Structure Analysis
The molecular structure of the target compound likely features a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of a 3-methoxybenzamide group suggests additional aromatic character and potential for hydrogen bonding. X-ray crystallography, as used in the characterization of the related compound in the first paper , would be a valuable tool for determining the precise molecular structure of the target compound.
Chemical Reactions Analysis
The target compound may undergo various chemical reactions, particularly at its amide and oxazepin moieties. The N,O-bidentate directing group present in the related compound discussed in the first paper indicates that the target compound could also be suitable for metal-catalyzed C–H bond functionalization reactions. Additionally, the second paper describes a Cp*Rh(III)-catalyzed annulation reaction , which could be relevant if the target compound's synthesis involves similar cyclization steps.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, we can infer from the related compounds that it would exhibit properties typical of aromatic amides, such as moderate solubility in organic solvents, potential for intermolecular hydrogen bonding, and stability under standard conditions. The spectroscopic methods mentioned in the first paper, including 1H NMR, 13C NMR, IR, and GC-MS, along with elemental analysis, would be essential for characterizing these properties .
科学的研究の応用
Antimicrobial Applications
Compounds with a structural framework similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating the thiazole ring have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, indicating their potential as therapeutic agents for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Research into similar compounds has revealed their potential in cancer therapy. For example, dibenz[c,e]oxepines have been explored for their ability to inhibit tubulin polymerization and exhibit cytotoxicity towards leukemia cells, showcasing the promise of such scaffolds in the development of anticancer drugs (Edwards, Hadfield, Wallace, & Ducki, 2011). Additionally, conformationally rigid analogs of aminopyrazole amide scaffolds have demonstrated competitive antiproliferative activities, further highlighting the therapeutic potential of these compounds in melanoma treatment (Kim et al., 2011).
Photodynamic Therapy Applications
The development of compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, indicates their applicability in photodynamic therapy for cancer treatment. These compounds' photophysical properties make them suitable as Type II photosensitizers, offering a non-invasive treatment option for various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Receptor Antagonist Development
Structural analogs of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide have been studied for their potential as receptor antagonists. For example, compounds have been developed as potent serotonin-3 (5-HT3) receptor antagonists, illustrating the versatility of this chemical scaffold in modulating receptor activity for therapeutic purposes (Harada et al., 1995).
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-11-24-18-10-9-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQAMMYYGLZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)
![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)
![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)



![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)
